3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole is a complex organic compound characterized by its unique indole structure combined with a tetrahydropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in relation to various neurotransmitter receptors.
The compound has been synthesized and studied in various research contexts, particularly focusing on its interactions with serotonin and dopamine receptors. The synthesis and structural analysis of similar compounds have been documented in several studies, highlighting the importance of this class of compounds in drug discovery .
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole belongs to the class of indole derivatives. Indoles are bicyclic compounds that consist of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular derivative is notable for its substitution patterns, which can influence its biological activity and receptor binding affinities.
The synthesis of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole typically involves several steps:
The synthetic route may employ various reagents and solvents, including dimethylformamide (DMF) and potassium hydroxide for specific reaction conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound .
The molecular structure of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole features a core indole ring substituted at the 7-position with an ethyl group and at the 3-position with a 1-benzyl-1,2,3,6-tetrahydropyridine moiety.
Key structural data includes:
Crystallographic studies may reveal bond lengths and angles that provide insight into the compound's three-dimensional conformation .
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole can participate in various chemical reactions:
Common reagents used include lithium aluminum hydride for reductions and various oxidizing agents under controlled conditions to ensure selectivity .
The mechanism of action for 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole primarily involves its interaction with neurotransmitter receptors:
Studies have reported specific binding affinities (pKi values) that indicate its potential as a therapeutic agent targeting neuropsychiatric disorders .
The physical properties of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole include:
Chemical properties encompass solubility in various solvents (e.g., ethanol or dimethyl sulfoxide) and stability under different pH conditions. The compound's reactivity profile suggests it can participate in electrophilic aromatic substitutions due to the electron-rich indole moiety .
The applications of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole span several fields:
The molecular architecture of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 17403-05-3) has undergone systematic optimization to enhance GPCR engagement:
Table 1: Structural Derivatives of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Compound | CAS Registry | Substituent | Molecular Formula | Molecular Weight |
---|---|---|---|---|
Unsubstituted core | 17403-05-3 | H | C₂₀H₂₀N₂ | 288.39 g/mol |
2-Methyl derivative | 775526-30-2 | 2-CH₃ | C₂₁H₂₂N₂ | 302.41 g/mol |
7-Methyl derivative | 460354-14-7 | 7-CH₃ | C₂₁H₂₂N₂ | 302.41 g/mol |
5-Ethoxy derivative (D2AAK1_3) | Not available | 5-OC₂H₅ | C₂₂H₂₄N₂O | 332.45 g/mol |
Derivatives of this scaffold exhibit nuanced polypharmacology across aminergic systems:
Table 2: Receptor Binding Profiles of Select Derivatives
Compound | Dopamine D₂ Kᵢ (nM) | 5-HT₁ₐ pKᵢ | 5-HT₂ₐ pKᵢ | 5-HT₇ Activity |
---|---|---|---|---|
Unsubstituted parent | Not tested | 5.00 | 7.81 | Not reported |
5-Ethoxy (D2AAK1_3) | 151 ± 0.05 | Not reported | Not reported | Not tested |
5-Methoxy analogue | Not tested | Not reported | Not reported | Active |
Current antipsychotics exhibit significant limitations:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1